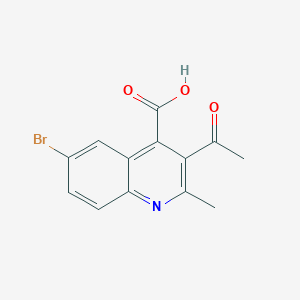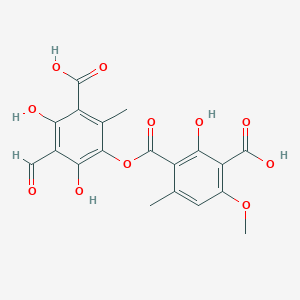
Thamnolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thamnolic acid is a carbonyl compound.
Applications De Recherche Scientifique
Antiproliferative Effects in Cancer Cells
Thamnolic acid has been studied for its potential antiproliferative effects on cancer cells. A study by Guo et al. (2011) found that thamnolic acid isolated from the lichen Thamnolia vermicularis inhibited the growth of prostate cancer cells and bonded to G-quadruplex DNA. This suggests a potential application of thamnolic acid in cancer treatment.
Antibacterial and Antifungal Effects
The antibacterial and antifungal properties of thamnolic acid have been explored in several studies. Yilmaz Cankili et al. (2017) reported that thamnolic acid, derived from the lichen Usnea florida, showed strong activity against bacteria and yeasts, highlighting its potential as an antimicrobial agent in food industry applications and disease control.
Antioxidant and Photoprotective Activity
Thamnolic acid also exhibits antioxidant and photoprotective activities. Mollinedo et al. (2003) found that thamnolic acid showed good scavenging activity and could serve as a photoprotector against UV-B radiation. This research points to its potential use in skin care and protection against UV radiation.
Acidity Tolerance in Lichens
In the context of environmental research, thamnolic acid is notable for its role in acidity tolerance in lichens. Hauck et al. (2009) discovered that thamnolic acid, with its low dissociation constant, contributes to the high acidity tolerance observed in certain lichens. This has implications for understanding the adaptability of lichens in polluted environments.
Propriétés
Nom du produit |
Thamnolic acid |
|---|---|
Formule moléculaire |
C19H16O11 |
Poids moléculaire |
420.3 g/mol |
Nom IUPAC |
5-(3-carboxy-2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-3-formyl-2,4-dihydroxy-6-methylbenzoic acid |
InChI |
InChI=1S/C19H16O11/c1-6-4-9(29-3)12(18(26)27)15(23)10(6)19(28)30-16-7(2)11(17(24)25)13(21)8(5-20)14(16)22/h4-5,21-23H,1-3H3,(H,24,25)(H,26,27) |
Clé InChI |
RNCJCRJLNVRWJX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C(=O)O)O)C=O)O)O)C(=O)O)OC |
SMILES canonique |
CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C(=O)O)O)C=O)O)O)C(=O)O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-chloro-N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-3-pyridinecarboxamide](/img/structure/B1226394.png)
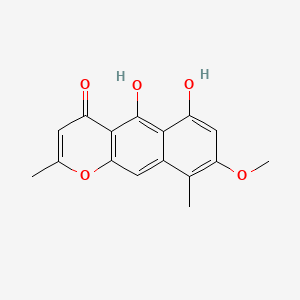
![5-[[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl]-2-furancarboxylic acid methyl ester](/img/structure/B1226397.png)
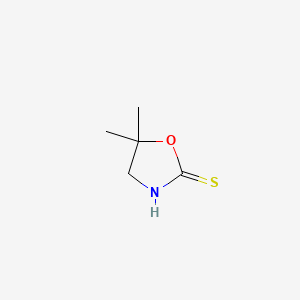

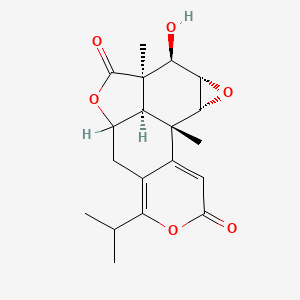
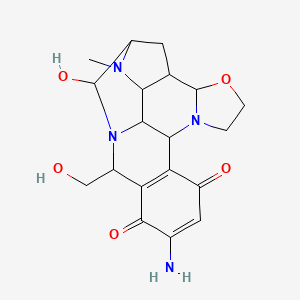
![1-[3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]-1-butanone](/img/structure/B1226408.png)
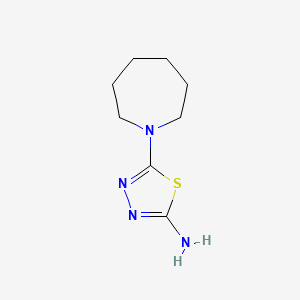
![2-cyclohexyl-9-methyl-1-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-pyrido[3,4-b]indolecarboxamide](/img/structure/B1226411.png)



